Cas no 151120-25-1 (Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-)

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- structure
151120-25-1 structure
Product name:Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
CAS No:151120-25-1
MF:C15H11N3.Cl2Pt.2[H2O]
Molecular Weight:535.2825
CID:99671
PubChem ID:16211752

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- 化学的及び物理的性質

名前と識別子

    • Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
    • 2,2':6',2''-terpyridine - dichloroplatinum (1:1) dihydrate
    • CHLORO(2,2':6',2''-TERPYRIDINE)PLATINUM(II) CHLORIDE DIHYDRATE
    • Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate
    • dichloroplatinum,2,6-dipyridin-2-ylpyridine,dihydrate
    • Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4...
    • DICHLORO(2 2':6' 2''-TERPYRIDINE)-
    • 151120-25-1
    • MFCD00149950
    • Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate, 98%
    • Chloro(2,2':6',2'-terpyridine)platinum(II) chloride dihydrate, >=99.0% (AAS)
    • Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate
    • Dichloro(2,2':6',2''-terpyridine0platinum(II) dihydrate
    • dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate
    • Platinum(1+), chloro(2,2':6',2''-terpyridine-kappaN1,kappaN1',kappaN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
    • DTXSID70583476
    • F74494
    • J-400832
    • Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2)
    • 60819-00-3
    • DICHLORO(2 2:6 2-TERPYRIDINE)-
    • Chloro(2,2 inverted exclamation marka:6 inverted exclamation marka,2 inverted exclamation marka-terpyridine)platinum(II) chloride dihydrate
    • PLATINUM(II) CHLORIDE TERPYRIDINE DIHYDRATE
    • インチ: InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2
    • InChIKey: WEBUYGBVKZYTMT-UHFFFAOYSA-L
    • SMILES: O.O.Cl[Pt]Cl.C1=CC=C(C2=CC=CC(C3=CC=CC=N3)=N2)N=C1

計算された属性

  • 精确分子量: 534.01900
  • 同位素质量: 534.018926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共价键单元数量: 4
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.7Ų
  • XLogP3: 何もない
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: 赤色粉末
  • PSA: 57.13000
  • LogP: -2.91750
  • Solubility: 未確定

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- Security Information

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26
  • 危険物標識: Xi
  • 安全术语:S26-37/39
  • Risk Phrases:R36/37/38

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1256075-100mg
Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate
151120-25-1 98%
100mg
$186.0 2025-02-19
1PlusChem
1P001NKD-50mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
50mg
$109.00 2024-06-20
eNovation Chemicals LLC
Y1245290-100mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-N1,N1',N1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
100mg
$140 2025-02-21
eNovation Chemicals LLC
Y1245290-250mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-N1,N1',N1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
250mg
$200 2024-06-07
Ambeed
A1256075-250mg
Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate
151120-25-1 98%
250mg
$282.0 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-211071-500 mg
Chloro(2,2′:6′,2″-terpyridine)platinum(II) chloride dihydrate,
151120-25-1 ≥98%
500MG
¥2,670.00 2023-07-10
A2B Chem LLC
AA76397-250mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
250mg
$206.00 2024-04-20
Aaron
AR001NSP-250mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
250mg
$207.00 2025-02-12
Aaron
AR001NSP-100mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
100mg
$90.00 2025-02-12
Aaron
AR001NSP-50mg
Platinum(1+), chloro(2,2':6',2''-terpyridine-κN1,κN1',κN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
151120-25-1 98%
50mg
$48.00 2025-02-12

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- 関連文献

Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-に関する追加情報

Research Brief on Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- (CAS: 151120-25-1)

Recent studies on the platinum(II) terpyridine complex, Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- (CAS: 151120-25-1), have demonstrated its significant potential in anticancer research and photodynamic therapy applications. This coordination compound, characterized by its distinctive square-planar geometry and luminescent properties, has emerged as a promising candidate for targeted cancer treatments due to its unique DNA-binding capabilities and photoactivated cytotoxicity.

The compound's mechanism of action involves selective binding to DNA through intercalation and covalent interactions, leading to cell cycle arrest and apoptosis in various cancer cell lines. Recent in vitro studies published in the Journal of Medicinal Chemistry (2023) revealed exceptional cytotoxicity against cisplatin-resistant ovarian cancer cells, with IC50 values in the low micromolar range. The presence of the terpyridine ligand enhances cellular uptake and modifies the compound's redox potential, contributing to its improved therapeutic index compared to traditional platinum-based drugs.

Structural modifications of this complex have been explored to optimize its pharmacological properties. Research published in Dalton Transactions (2024) demonstrated that variations in the terpyridine substituents significantly influence the compound's photophysical properties and biological activity. The hydrate form (1:1:2) shows improved solubility and stability in physiological conditions, addressing a key limitation of earlier platinum therapeutics. X-ray crystallographic studies have confirmed the SP-4-2 configuration, which appears crucial for maintaining the compound's anticancer activity while reducing nephrotoxicity.

Emerging applications in photodynamic therapy exploit the complex's strong absorption in the visible spectrum and long-lived triplet excited states. When activated by specific wavelengths of light, the compound generates reactive oxygen species with high quantum yields, enabling spatiotemporal control of cytotoxic effects. Recent preclinical studies in pancreatic cancer models showed tumor growth inhibition rates exceeding 80% with minimal systemic toxicity when combined with targeted light irradiation.

Ongoing research focuses on developing nanoparticle formulations to enhance tumor targeting and overcome potential resistance mechanisms. Preliminary results from a 2024 study published in ACS Nano demonstrate that encapsulation in pH-responsive polymeric nanoparticles improves the compound's pharmacokinetic profile and biodistribution, with tumor accumulation increasing by 3-5 fold compared to the free drug. These advancements position Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)- as a versatile platform for next-generation platinum-based therapeutics with potential applications beyond oncology, including antimicrobial and anti-inflammatory therapies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:151120-25-1)Platinum(1+),chloro(2,2':6',2''-terpyridine-kN1,kN1',kN1'')-, chloride, hydrate (1:1:2), (SP-4-2)-
A1199332
Purity:99%/99%/99%
はかる:100mg/250mg/1g
Price ($):167.0/254.0/630.0